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Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B145838

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various chemical syntheses. The
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis, offering a detailed summary of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural elucidation of 3-Hydroxy-4-nitrobenzaldehyde is critically supported by a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data obtained from *H NMR, 33C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

'H NMR Spectral Data

The 'H NMR spectrum reveals the chemical environment of the hydrogen atoms in the
molecule.
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: . Coupling
Proton Chemical Shift o
_ Multiplicity Constant (J, Solvent
Assignment (3, ppm)
Hz)
-OH 10.58 S - CDCls
-CHO 10.06 d 0.6 CDCls
H-5 8.28 d 8.7 CDCls
H-2 7.66 d 1.7 CDCls
H-6 7.51 dd 8.7,1.7 CDCls
DMSO-ds
available

Data sourced from ChemicalBook and SpectraBase.[1][2][3][4]
13C NMR Spectral Data

The 3C NMR spectrum provides insight into the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (8, ppm) Solvent
C=0 189.9 (Predicted)
153.7 (Predicted for similar
C-4 (C-NO2)
structures)
148.0 (Predicted for similar
C-3 (C-OH)

structures)

_ 115.6 - 123.4 (Predicted for
Aromatic Carbons o CDCls
similar structures)

Note: Experimentally obtained 3C NMR data for 3-Hydroxy-4-nitrobenzaldehyde is available
but specific peak assignments were not found in the provided search results. Predicted values
and data from similar structures are referenced.[5][6][7][8]
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Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Functional Group Vibrational Frequency (cm~1)  Technique
O-H stretch 3403 (for a similar structure) KBr Pellet
C-H stretch (aromatic) 3031 (for a similar structure) KBr Pellet
C=0 stretch (aldehyde) ~1700 KBr Pellet
C=C stretch (aromatic) 1639 (for a similar structure) KBr Pellet
N-O stretch (nitro) 1549, 1350 (Typical range) KBr Pellet

Note: Specific IR peak values for 3-Hydroxy-4-nitrobenzaldehyde were not explicitly detailed
in the search results. The provided data is based on typical ranges and data for structurally
related compounds.[5][6][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Technique m/z (Mass-to-Charge Ratio) Assignment
Electron lonization (El) 167 [M]* (Molecular lon)
Predicted 168.02913 [M+H]*

Predicted 190.01107 [M+Na]*

Predicted 166.01457 [M-H]~

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[9][11][12]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b145838?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/nj/c6nj02815b/c6nj02815b1.pdf
https://wap.guidechem.com/dictionary/en/704-13-2.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-4-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-4-nitrobenzaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/69712
https://www.chemicalbook.com/SpectrumEN_704-13-2_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following are generalized experimental methodologies for the acquisition of the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of 3-Hydroxy-4-nitrobenzaldehyde are dissolved in a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

Instrumentation: The NMR spectra are recorded on a spectrometer, such as a 400 MHz
instrument.[13]

Data Acquisition: For *H NMR, the spectrum is typically acquired over a range of 0-12 ppm.
For 13C NMR, the range is typically 0-200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts
are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with
dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the KBr pellet holder is recorded and
automatically subtracted from the sample spectrum. The spectrum is typically scanned over
the mid-IR range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample can be introduced into the mass
spectrometer via Gas Chromatography (GC-MS) for separation from impurities. In the ion
source, electron ionization (EIl) is commonly used, where the sample molecules are

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b145838?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.5c08549
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

bombarded with high-energy electrons (typically 70 eV), leading to the formation of a
molecular ion and characteristic fragment ions.[14]

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like
3-Hydroxy-4-nitrobenzaldehyde is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 3-Hydroxy-4-nitrobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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